molecular formula C17H16N4O B12246410 N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide

N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide

Cat. No.: B12246410
M. Wt: 292.33 g/mol
InChI Key: YBABXPRRPHTSNK-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, an azetidine ring, and an indole carboxamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide is unique due to its combination of three distinct moieties: pyridine, azetidine, and indole carboxamide. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-(1-pyridin-2-ylazetidin-3-yl)-1H-indole-2-carboxamide

InChI

InChI=1S/C17H16N4O/c22-17(15-9-12-5-1-2-6-14(12)20-15)19-13-10-21(11-13)16-7-3-4-8-18-16/h1-9,13,20H,10-11H2,(H,19,22)

InChI Key

YBABXPRRPHTSNK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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